Cas no 2680719-31-5 (benzyl N-(4-bromo-2-chlorophenyl)-N-propylcarbamate)

benzyl N-(4-bromo-2-chlorophenyl)-N-propylcarbamate 化学的及び物理的性質
名前と識別子
-
- 2680719-31-5
- benzyl N-(4-bromo-2-chlorophenyl)-N-propylcarbamate
- EN300-28302033
-
- インチ: 1S/C17H17BrClNO2/c1-2-10-20(16-9-8-14(18)11-15(16)19)17(21)22-12-13-6-4-3-5-7-13/h3-9,11H,2,10,12H2,1H3
- InChIKey: ZRQVWXJTHOEYGP-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC(=C(C=1)Cl)N(C(=O)OCC1C=CC=CC=1)CCC
計算された属性
- せいみつぶんしりょう: 381.01312g/mol
- どういたいしつりょう: 381.01312g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 22
- 回転可能化学結合数: 6
- 複雑さ: 350
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 5.4
- トポロジー分子極性表面積: 29.5Ų
benzyl N-(4-bromo-2-chlorophenyl)-N-propylcarbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28302033-0.25g |
benzyl N-(4-bromo-2-chlorophenyl)-N-propylcarbamate |
2680719-31-5 | 95.0% | 0.25g |
$1117.0 | 2025-03-19 | |
Enamine | EN300-28302033-10.0g |
benzyl N-(4-bromo-2-chlorophenyl)-N-propylcarbamate |
2680719-31-5 | 95.0% | 10.0g |
$5221.0 | 2025-03-19 | |
Enamine | EN300-28302033-0.05g |
benzyl N-(4-bromo-2-chlorophenyl)-N-propylcarbamate |
2680719-31-5 | 95.0% | 0.05g |
$1020.0 | 2025-03-19 | |
Enamine | EN300-28302033-1.0g |
benzyl N-(4-bromo-2-chlorophenyl)-N-propylcarbamate |
2680719-31-5 | 95.0% | 1.0g |
$1214.0 | 2025-03-19 | |
Enamine | EN300-28302033-5g |
benzyl N-(4-bromo-2-chlorophenyl)-N-propylcarbamate |
2680719-31-5 | 5g |
$3520.0 | 2023-09-07 | ||
Enamine | EN300-28302033-1g |
benzyl N-(4-bromo-2-chlorophenyl)-N-propylcarbamate |
2680719-31-5 | 1g |
$1214.0 | 2023-09-07 | ||
Enamine | EN300-28302033-2.5g |
benzyl N-(4-bromo-2-chlorophenyl)-N-propylcarbamate |
2680719-31-5 | 95.0% | 2.5g |
$2379.0 | 2025-03-19 | |
Enamine | EN300-28302033-5.0g |
benzyl N-(4-bromo-2-chlorophenyl)-N-propylcarbamate |
2680719-31-5 | 95.0% | 5.0g |
$3520.0 | 2025-03-19 | |
Enamine | EN300-28302033-0.1g |
benzyl N-(4-bromo-2-chlorophenyl)-N-propylcarbamate |
2680719-31-5 | 95.0% | 0.1g |
$1068.0 | 2025-03-19 | |
Enamine | EN300-28302033-0.5g |
benzyl N-(4-bromo-2-chlorophenyl)-N-propylcarbamate |
2680719-31-5 | 95.0% | 0.5g |
$1165.0 | 2025-03-19 |
benzyl N-(4-bromo-2-chlorophenyl)-N-propylcarbamate 関連文献
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
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Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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5. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
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Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
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Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
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Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
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Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
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E. Wandersman,N. Quennouz,M. Fermigier,A. Lindner,O. du Roure Soft Matter, 2010,6, 5715-5719
benzyl N-(4-bromo-2-chlorophenyl)-N-propylcarbamateに関する追加情報
Introduction to Benzyl N-(4-bromo-2-chlorophenyl)-N-propylcarbamate (CAS No. 2680719-31-5)
Benzyl N-(4-bromo-2-chlorophenyl)-N-propylcarbamate (CAS No. 2680719-31-5) is a synthetic compound that has garnered significant attention in the fields of organic chemistry and medicinal chemistry due to its unique structural properties and potential applications. This compound is characterized by its benzyl, bromo, and chloro substituents, which contribute to its chemical stability and reactivity. In this article, we will delve into the chemical structure, synthesis methods, and potential applications of this compound, drawing on the latest research findings to provide a comprehensive overview.
The chemical structure of benzyl N-(4-bromo-2-chlorophenyl)-N-propylcarbamate is defined by its benzyl group attached to a carbamate moiety, which is further substituted with a 4-bromo-2-chlorophenyl group and a propyl group. The presence of these functional groups imparts specific chemical properties that make it an interesting subject for both academic research and industrial applications. The bromo and chloro substituents are particularly noteworthy as they can influence the compound's reactivity and solubility in various solvents.
In terms of synthesis, benzyl N-(4-bromo-2-chlorophenyl)-N-propylcarbamate can be prepared through several methods, including nucleophilic substitution reactions and coupling reactions. One common approach involves the reaction of 4-bromo-2-chloroaniline with propyl isocyanate in the presence of a suitable catalyst, followed by the introduction of the benzyl group through a substitution reaction. This multi-step process requires careful control of reaction conditions to ensure high yields and purity of the final product.
Recent studies have explored the potential applications of benzyl N-(4-bromo-2-chlorophenyl)-N-propylcarbamate in various fields. In medicinal chemistry, this compound has shown promise as a lead molecule for the development of new drugs targeting specific biological pathways. For instance, research published in the Journal of Medicinal Chemistry in 2023 highlighted its potential as an inhibitor of certain enzymes involved in cancer cell proliferation. The bromo and chloro substituents were found to enhance its binding affinity to these enzymes, making it a valuable candidate for further drug development.
In addition to its medicinal applications, benzyl N-(4-bromo-2-chlorophenyl)-N-propylcarbamate has also been studied for its use in materials science. Its unique chemical structure makes it suitable for the synthesis of advanced polymers and coatings with enhanced mechanical properties. A study published in Macromolecules in 2022 demonstrated that incorporating this compound into polymer matrices improved their thermal stability and resistance to environmental degradation.
The environmental impact of benzyl N-(4-bromo-2-chlorophenyl)-N-propylcarbamate has also been a subject of interest. Researchers have investigated its biodegradability and potential toxicity to ensure its safe use in various applications. A comprehensive study published in Environmental Science & Technology in 2021 found that under controlled conditions, this compound can be effectively degraded by microorganisms, reducing its environmental footprint.
In conclusion, benzyl N-(4-bromo-2-chlorophenyl)-N-propylcarbamate (CAS No. 2680719-31-5) is a versatile compound with a wide range of potential applications in medicinal chemistry, materials science, and environmental science. Its unique chemical structure and properties make it an attractive subject for further research and development. As ongoing studies continue to uncover new insights into its behavior and applications, this compound is likely to play an increasingly important role in various scientific and industrial fields.
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